molecular formula C10H9BrN2O B011044 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole CAS No. 103499-21-4

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

Cat. No.: B011044
CAS No.: 103499-21-4
M. Wt: 253.09 g/mol
InChI Key: FOPYJLWRGUEFAC-UHFFFAOYSA-N
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Description

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a benzyl group and a bromomethyl group

Scientific Research Applications

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylhydrazine with a suitable nitrile oxide precursor, followed by bromination to introduce the bromomethyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-hydroxyphenylcarbamate
  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
  • 3-Benzyl-5-(2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one

Uniqueness

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is unique due to the presence of both a benzyl group and a bromomethyl group on the oxadiazole ring. This combination of substituents imparts distinct reactivity and potential for diverse chemical transformations compared to similar compounds .

Properties

IUPAC Name

3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPYJLWRGUEFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546466
Record name 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103499-21-4
Record name 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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